3-(2-Cyanoethylaminocarbonyl)phenylboronic acid

Physicochemical Property Boronic Acid Speciation Suzuki Coupling Optimization

Boronic acid substitution without experimental validation frequently causes failed Suzuki couplings and misleading SAR data. 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid solves this with its unique meta-2-cyanoethylaminocarbonyl motif. • pKa 7.82: permits mild aqueous/biphasic coupling where strong base would degrade sensitive esters, amides, or epimerizable stereocenters. • Dual H-bond donor (amide NH) & acceptor (cyano): distinct pharmacophore absent in 3-carbamoyl or 3-cyano analogs-critical for accurate SAR studies. • MP 226-236 °C: rapid identity/purity verification before high-value library synthesis. Store at 2-8 °C (-20 °C for long-term).

Molecular Formula C10H11BN2O3
Molecular Weight 218.02 g/mol
CAS No. 762262-11-3
Cat. No. B1364556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Cyanoethylaminocarbonyl)phenylboronic acid
CAS762262-11-3
Molecular FormulaC10H11BN2O3
Molecular Weight218.02 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C(=O)NCCC#N)(O)O
InChIInChI=1S/C10H11BN2O3/c12-5-2-6-13-10(14)8-3-1-4-9(7-8)11(15)16/h1,3-4,7,15-16H,2,6H2,(H,13,14)
InChIKeyRIXOLHWXBQWQFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid (CAS 762262-11-3) – Chemical Profile and Procurement Baseline


3-(2-Cyanoethylaminocarbonyl)phenylboronic acid (CAS 762262-11-3) is a meta‑substituted phenylboronic acid derivative bearing a 2‑cyanoethylaminocarbonyl moiety. It has the molecular formula C₁₀H₁₁BN₂O₃ and a molecular weight of 218.02 g/mol . The compound is a solid with a predicted density of 1.27 ± 0.1 g/cm³ and a predicted pKa of 7.82 ± 0.10 . It is primarily utilized as a reagent in Suzuki‑Miyaura cross‑coupling reactions for carbon–carbon bond formation and has been cited in the context of enzyme inhibition and medicinal chemistry applications . Standard storage conditions are 2–8 °C .

Why Generic Substitution of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid is Not Scientifically Justified


Phenylboronic acids are not interchangeable building blocks; subtle modifications in substitution pattern, electronic character, and hydrogen‑bonding capacity profoundly alter reactivity, binding affinity, and physicochemical behavior. The meta‑positioned 2‑cyanoethylaminocarbonyl group in 3‑(2‑cyanoethylaminocarbonyl)phenylboronic acid confers a distinct pKa (predicted 7.82 ± 0.10) and introduces both a hydrogen‑bond donor (amide NH) and a hydrogen‑bond acceptor (cyano group), which are absent in simpler analogs such as 3‑carbamoylphenylboronic acid or 3‑cyanophenylboronic acid. These differences directly impact Suzuki coupling kinetics, diol‑binding selectivity, and potential enzyme inhibition profiles. Consequently, substituting this compound with a positional isomer or a less functionalized analog without experimental validation risks failed syntheses, altered biological activity, or compromised assay reproducibility.

Quantitative Differentiation of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid from Closest Analogs


Predicted pKa and Aqueous Speciation Compared to Unsubstituted Phenylboronic Acid

The predicted pKa of 3‑(2‑cyanoethylaminocarbonyl)phenylboronic acid is 7.82 ± 0.10 , which is approximately one log unit lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8) [1]. This shift toward neutrality means that a greater fraction of the compound exists in the reactive trigonal boronic acid form at physiological or mildly basic coupling conditions, potentially enhancing transmetalation efficiency in Suzuki reactions without requiring strong base.

Physicochemical Property Boronic Acid Speciation Suzuki Coupling Optimization

Melting Point and Solid‑State Purity as a Procurement Quality Indicator

The reported melting point range for 3‑(2‑cyanoethylaminocarbonyl)phenylboronic acid is 226–236 °C . This relatively narrow range provides a quantitative benchmark for assessing batch purity and identity upon receipt. In contrast, the simpler analog 3‑carbamoylphenylboronic acid (CAS 351422‑73‑6) does not have a widely standardized melting point reported in the same public sources, and its commercial material is often described as containing varying amounts of anhydride , which introduces additional variability in procurement.

Quality Control Purity Assessment Procurement Specification

Storage Temperature Requirements and Long‑Term Stability

Vendor recommendations indicate that 3‑(2‑cyanoethylaminocarbonyl)phenylboronic acid should be stored at 2–8 °C for standard use , while long‑term storage may require –20 °C for maximum recovery . This is in contrast to the simpler 3‑cyanophenylboronic acid (CAS 150255‑96‑2), which is reported to be stable at ambient temperature . The need for refrigerated storage implies that the target compound may be more sensitive to thermal degradation or anhydride formation, which must be accounted for in inventory planning and experimental design.

Storage Stability Handling Protocols Procurement Planning

Structural Differentiation via Hydrogen‑Bond Donor/Acceptor Capacity

The 2‑cyanoethylaminocarbonyl substituent provides both a hydrogen‑bond donor (amide NH) and a hydrogen‑bond acceptor (cyano group), whereas the common analog 3‑cyanophenylboronic acid (CAS 150255‑96‑2) lacks the amide NH and 3‑carbamoylphenylboronic acid (CAS 351422‑73‑6) lacks the cyano group. This dual hydrogen‑bonding capability may enable the target compound to engage in more specific, higher‑affinity interactions with biological targets or supramolecular hosts. While direct quantitative binding data for the target compound are not publicly available, class‑level inference from boronic acid literature indicates that such functional group differences can alter binding constants to diols or enzyme active sites by orders of magnitude [1].

Molecular Recognition Binding Affinity Structure‑Activity Relationship

Optimal Procurement and Application Scenarios for 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid


Suzuki‑Miyaura Couplings Under Mild Aqueous Conditions

The predicted pKa of 7.82 ± 0.10 suggests that a significant fraction of the boronic acid exists in the reactive neutral form at pH values near neutrality. This property makes the compound particularly suitable for Suzuki‑Miyaura couplings performed under mild aqueous or biphasic conditions where strong base cannot be tolerated due to sensitive functional groups elsewhere in the substrate. Researchers should consider this compound when optimizing coupling reactions that require reduced base strength to preserve ester, amide, or epimerizable stereocenters.

Quality‑Controlled Medicinal Chemistry Library Synthesis

The well‑defined melting point of 226–236 °C provides a straightforward quality control check for newly synthesized batches or upon receipt from suppliers. This is particularly valuable in medicinal chemistry campaigns where boronic acid building blocks are used to generate large libraries of biaryl compounds; confirming the identity and purity of the boronic acid reagent via melting point reduces the risk of wasting precious downstream intermediates on failed coupling reactions due to degraded starting material.

Enzyme Inhibition Studies Requiring Defined Hydrogen‑Bonding Architecture

The presence of both an amide NH and a cyano group in the 2‑cyanoethylaminocarbonyl moiety creates a unique hydrogen‑bonding pharmacophore that is absent in simpler phenylboronic acid analogs [1]. This compound is therefore most appropriately procured for structure‑activity relationship (SAR) studies where the goal is to probe the contribution of this specific H‑bonding arrangement to target binding. Substituting with 3‑cyanophenylboronic acid or 3‑carbamoylphenylboronic acid would alter the H‑bonding landscape and potentially yield misleading SAR conclusions.

Long‑Term Stability‑Sensitive Applications

Given the vendor recommendation for storage at –20 °C for maximum recovery , this compound is best suited for laboratories with established cold‑chain infrastructure and protocols for handling moisture‑sensitive reagents. For projects where long‑term storage stability is critical, procurement of fresh material stored under inert atmosphere and sub‑zero temperatures is advised, and batch‑to‑batch consistency should be verified by melting point or NMR before use in high‑value experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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